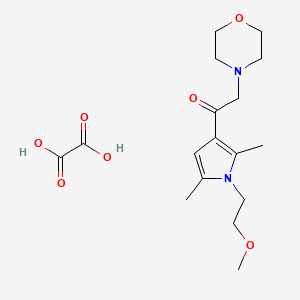
1-(1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-morpholinoethanone oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-{2-(4-methoxyphenyltelluro)ethyl}morpholine (L1) involves the reaction of in situ generated ArTe^- with 4-(2-chloroethyl)morpholine hydrochloride under a nitrogen atmosphere. This process results in the formation of the tellurated derivative of morpholine, which is characterized by a molecular ion peak at m/z 351. The structural characterization indicates that the nitrogen and tellurium atoms in L1 are well-positioned for bidentate ligation. The synthesis also extends to the creation of platinum(II) and ruthenium(II) complexes with L1, where the ligand coordinates in a monodentate fashion through the tellurium atom .
Molecular Structure Analysis
The molecular structure of the synthesized L1 compound and its complexes is elucidated through various spectroscopic techniques. In the case of the platinum complex, the platinum atom exhibits a square planar geometry with two L1 ligands coordinated in a trans configuration. The Pt-Te bond length is measured at 2.583(2) Å. The 13C{1H} NMR and 1H NMR spectra, along with HETCOR experiments, provide further insights into the molecular structure, confirming the coordination mode and the magnetic non-equivalence of the CH2Te group protons in the ruthenium complex .
Chemical Reactions Analysis
The photochemical oxidation of 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone (Emorfazone) in the presence of a pyrimido[5,4-g]pteridine derivative leads to multiple products. One of the key reactions involves the photochemical dehydrogenation of Emorfazone, resulting in the formation of a morpholine-ring-opening product. This product is a metabolite of Emorfazone and is formed through autoxidation followed by stepwise ring cleavage in the presence of oxygen and moisture. Additionally, a novel ring-contracted product is formed via oxygen-atom transfer from the pyrimido[5,4-g]pteridine derivative to Emorfazone in an excited state. A secondary dimer product is also identified, which is formed by further photolysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds are inferred from their structural characteristics and reactivity. The tellurated morpholine derivative L1, with its specific molecular ion peak and bond lengths, suggests distinct physical properties that are further modified upon complexation with platinum and ruthenium. The chemical reactivity observed in the photochemical oxidation study of Emorfazone indicates the susceptibility of the morpholine ring to undergo transformations under light and oxidative conditions, leading to a variety of products with different physical and chemical properties .
Aplicaciones Científicas De Investigación
Pyrrole Derivatives as Insecticides :Research has identified pyridine derivatives, structurally related to pyrrole, showing significant insecticidal activities. For instance, certain pyridine derivatives exhibit up to four-fold the insecticidal activity of acetamiprid against the cowpea aphid, highlighting the potential of nitrogen-containing heterocycles in pest control applications (Bakhite et al., 2014).
Morpholine Compounds in Chemical Synthesis :Morpholine derivatives have been utilized in various synthetic pathways, indicating the versatility of morpholine as a functional group in medicinal chemistry and organic synthesis. For example, dicobalt hexacarbonyl complexes of chiral ynamines, which include morpholine derivatives, were synthesized and shown to react at low temperatures, demonstrating potential in organic synthesis and catalysis (Balsells et al., 2000).
Oxalate Interactions in Crystal Engineering :The study of hydrogen-bonding motifs in salts containing pyridinium or morpholinium hydrogen oxalates offers insights into the role of oxalate interactions in crystal engineering. These compounds exhibit different hydrogen-bonding motifs, contributing to our understanding of molecular assembly and crystal design (Mulrooney et al., 2018).
Mecanismo De Acción
Propiedades
IUPAC Name |
1-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-morpholin-4-ylethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3.C2H2O4/c1-12-10-14(13(2)17(12)6-7-19-3)15(18)11-16-4-8-20-9-5-16;3-1(4)2(5)6/h10H,4-9,11H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEJVMCYRNOKMQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CCOC)C)C(=O)CN2CCOCC2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-morpholinoethanone oxalate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2549034.png)
![Methyl 4-[(5-hydroxy-3-phenylpentyl)carbamoyl]benzoate](/img/structure/B2549036.png)
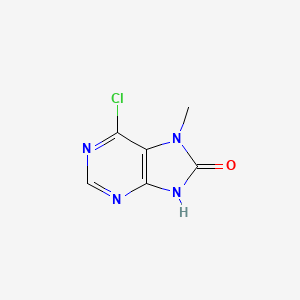
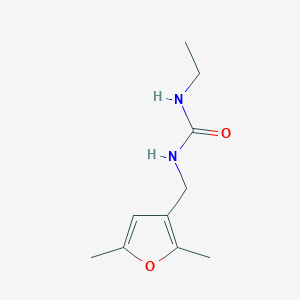
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]quinoxaline-2-carboxamide;hydrochloride](/img/structure/B2549043.png)
![N'-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide](/img/structure/B2549044.png)
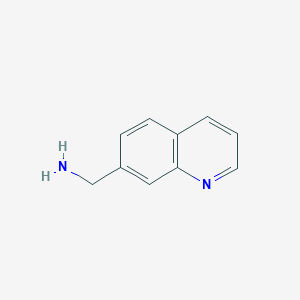
![2,6-difluoro-N-[[5-[2-(2-methoxyethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2549046.png)
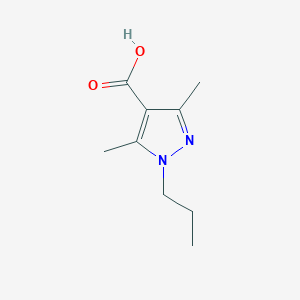
![4-Methoxy-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B2549049.png)



![3-(1,3-Benzodioxol-5-ylmethyl)-2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-6-morpholin-4-ylquinazolin-4-one](/img/structure/B2549057.png)